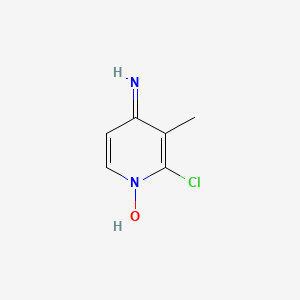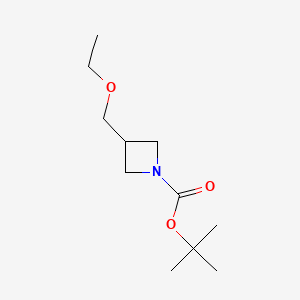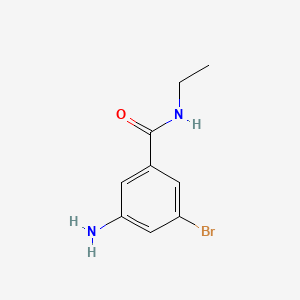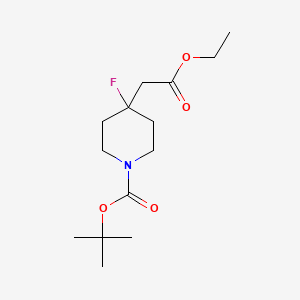
Tert-butyl 4-(2-Ethoxy-2-oxoethyl)-4-fluoropiperidin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate is a biochemical used for proteomics research . It has a molecular weight of 271.35 .
Synthesis Analysis
This compound and its derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Molecular Structure Analysis
The molecule of Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
The compound is used as a reactant for synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes . It also serves as a building block in the synthesis of (S)-quinuclidine-2-carboxylic acid .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 271.35 . Its IUPAC name is tert-butyl 4-(2-ethoxy-2-oxoethyl)-1-piperidinecarboxylate .Wissenschaftliche Forschungsanwendungen
Zwischenprodukt in der organischen Synthese
“Tert-butyl 4-(2-Ethoxy-2-oxoethyl)-4-fluoropiperidin-1-carboxylat” dient als nützliches Zwischenprodukt bei der Synthese verschiedener neuartiger organischer Verbindungen . Es kann verwendet werden, um eine Vielzahl von Derivaten zu erzeugen, die dann in weiteren Reaktionen verwendet werden können.
Synthese von Amiden
Diese Verbindung kann bei der Synthese von Amiden verwendet werden . Amide sind eine Art von organischen Verbindungen mit breiten Anwendungen in der Pharmazie, Polymeren und anderen Bereichen.
Synthese von Sulfonamiden
Sulfonamide können auch unter Verwendung dieser Verbindung synthetisiert werden . Sulfonamide sind eine Gruppe von Verbindungen, die häufig als Antibiotika eingesetzt werden.
Synthese von Mannich-Basen
Mannich-Basen können unter Verwendung dieser Verbindung hergestellt werden . Mannich-Basen werden bei der Synthese verschiedener Arzneimittel verwendet.
Synthese von Schiff'schen Basen
Schiff'sche Basen können unter Verwendung dieser Verbindung synthetisiert werden . Schiff'sche Basen werden in verschiedenen Bereichen eingesetzt, darunter die medizinische Chemie, die analytische Chemie und die Materialwissenschaften.
Synthese von Thiazolidinonen
Diese Verbindung kann bei der Synthese von Thiazolidinonen verwendet werden . Thiazolidinone sind eine Klasse von Verbindungen mit verschiedenen biologischen Aktivitäten, darunter antimikrobielle, antivirale und Antikrebs-Eigenschaften.
Synthese von Azetidinonen
Azetidinone können unter Verwendung dieser Verbindung synthetisiert werden . Azetidinone werden bei der Synthese verschiedener bioaktiver Verbindungen verwendet.
Synthese von Imidazolinonen
Imidazolinone können unter Verwendung dieser Verbindung hergestellt werden . Imidazolinone sind eine Klasse von Verbindungen mit verschiedenen biologischen Aktivitäten, darunter herbizide und fungizide Eigenschaften.
Safety and Hazards
Zukünftige Richtungen
The compound and its derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery . This suggests potential future directions in the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24FNO4/c1-5-19-11(17)10-14(15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJPCDFEDFIYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl](/img/structure/B581677.png)

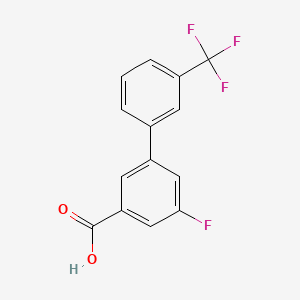
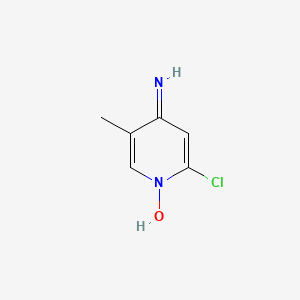
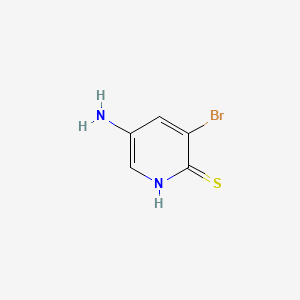
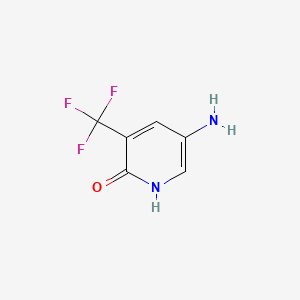
![4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B581687.png)
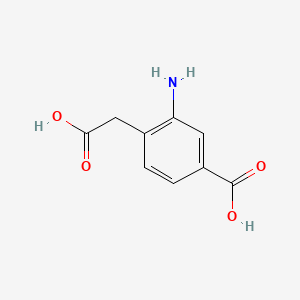
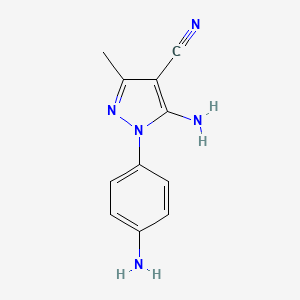
![2-Amino-3-{2-[(2-Amino-5-chloropyridin-3-yl)oxy]ethoxy}-5-chloropyridine](/img/structure/B581693.png)
![5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B581694.png)
